sodium;4,6-dichloropyrimidin-2-olate
Description
Sodium 4,6-dichloropyrimidin-2-olate is a heterocyclic sodium salt featuring a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a deprotonated hydroxyl group (olate) at position 2 stabilized by a sodium counterion. This compound is synthesized through a multi-step process involving chlorination and hydrolysis. As described in -dichloropyrimidin-2-amine is first synthesized via reaction with phosphoryl chloride (POCl₃) and triethylamine, followed by partial hydrolysis using sodium hydroxide to yield the sodium olate derivative . The sodium salt enhances water solubility compared to its neutral form, making it advantageous for use in solution-phase reactions. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions due to the electron-withdrawing chlorine substituents activating the pyrimidine ring.
Properties
IUPAC Name |
sodium;4,6-dichloropyrimidin-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O.Na/c5-2-1-3(6)8-4(9)7-2;/h1H,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGRTCQXWSMPHP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(N=C1Cl)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2N2NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium;4,6-dichloropyrimidin-2-olate involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve a series of chemical reactions that result in the formation of the desired compound. These reactions may include steps such as condensation, hydrolysis, and esterification, depending on the starting materials and desired end product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of specialized equipment and techniques to control temperature, pressure, and other reaction parameters.
Chemical Reactions Analysis
Types of Reactions
sodium;4,6-dichloropyrimidin-2-olate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of new functional groups.
Reduction: This reaction involves the gain of electrons, which can lead to the conversion of functional groups to different states.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce new functional groups, while reduction reactions may convert existing groups to different states.
Scientific Research Applications
sodium;4,6-dichloropyrimidin-2-olate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on different biological systems.
Medicine: The compound could have potential therapeutic applications, depending on its biological activity.
Industry: this compound may be used in industrial processes, such as the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of sodium;4,6-dichloropyrimidin-2-olate involves its interaction with specific molecular targets and pathways. This can include binding to receptors or enzymes, altering their activity, and affecting various cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes structural and functional differences between sodium 4,6-dichloropyrimidin-2-olate and related compounds:
Substituent Effects
- Chlorine Position : The 4,6-dichloro substitution pattern in sodium 4,6-dichloropyrimidin-2-olate creates symmetrical electron-withdrawing effects, enhancing NAS reactivity. In contrast, the asymmetrical 3,5,6-trichloro substitution in the pyridine derivative () may lead to regioselectivity differences in reactions .
- Functional Groups : The olate group in sodium 4,6-dichloropyrimidin-2-olate provides a strong base, while the carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid introduces acidity (pKa ~3–4), influencing pH-dependent reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
